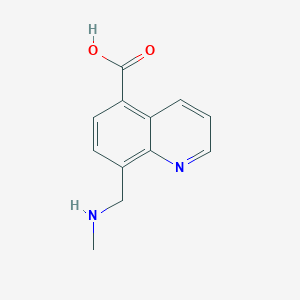

8-((Methylamino)methyl)quinoline-5-carboxylic acid

Descripción

8-((Methylamino)methyl)quinoline-5-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 5 and a methylaminomethyl substituent at position 6. The methylaminomethyl group introduces both lipophilic and basic properties, which may enhance solubility and bioavailability compared to simpler quinoline analogs.

Propiedades

Número CAS |

82967-31-5 |

|---|---|

Fórmula molecular |

C12H12N2O2 |

Peso molecular |

216.24 g/mol |

Nombre IUPAC |

8-(methylaminomethyl)quinoline-5-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-13-7-8-4-5-10(12(15)16)9-3-2-6-14-11(8)9/h2-6,13H,7H2,1H3,(H,15,16) |

Clave InChI |

ANYOBZHUAQKVMZ-UHFFFAOYSA-N |

SMILES canónico |

CNCC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Methylamino)methyl)quinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .

Análisis De Reacciones Químicas

Types of Reactions

8-((Methylamino)methyl)quinoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .

Aplicaciones Científicas De Investigación

8-((Methylamino)methyl)quinoline-5-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating diseases like malaria and tuberculosis.

Mecanismo De Acción

The mechanism of action of 8-((Methylamino)methyl)quinoline-5-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, making it effective as an antimicrobial agent . Additionally, it can interact with cellular pathways involved in cancer cell proliferation, leading to its potential use as an anticancer agent .

Comparación Con Compuestos Similares

Research Findings and Contradictions

- Substituent Position Matters: The 8-position substituent (e.g., methylaminomethyl vs. trifluoromethyl) significantly alters electronic and steric properties, impacting both synthesis and activity .

- Contradictory Results: The 4-methoxyphenyl group, previously considered beneficial, unexpectedly reduced diuretic activity in pyrroloquinoline derivatives . This underscores the need for empirical validation of substituent effects.

Actividad Biológica

8-((Methylamino)methyl)quinoline-5-carboxylic acid, a derivative of quinoline, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline structure with a carboxylic acid group at the 5-position and a methylamino group at the 8-position. This unique substitution pattern contributes to its reactivity and interaction with biological targets.

- Molecular Formula : C12H12N2O2

- Molecular Weight : Approximately 220.24 g/mol

Antimicrobial Activity

Research indicates that 8-((Methylamino)methyl)quinoline-5-carboxylic acid exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA replication and cell division processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also demonstrated potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the inhibition of key enzymes such as topoisomerases, which are essential for DNA replication.

Case Study : In vitro studies revealed that at concentrations ranging from 10 to 100 µM, 8-((Methylamino)methyl)quinoline-5-carboxylic acid reduced cell viability by up to 70% in HeLa cells after 48 hours of treatment .

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties as well. It has been tested against various viruses, showing promising results in inhibiting viral replication. For example, derivatives of quinoline have been noted for their effectiveness against influenza viruses.

The biological activity of 8-((Methylamino)methyl)quinoline-5-carboxylic acid is attributed to its ability to bind to critical enzymes involved in cellular processes:

- Topoisomerase Inhibition : The compound binds to topoisomerases, disrupting their function in DNA replication.

- Kinase Inhibition : It may also inhibit specific kinases involved in cell signaling pathways that regulate cell growth and division.

Synthesis Pathways

The synthesis of 8-((Methylamino)methyl)quinoline-5-carboxylic acid can be achieved through several methods, including:

- Condensation Reactions : Utilizing quinoline derivatives with carboxylic acids.

- N-Methylation : Employing methylating agents to introduce the methylamino group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.